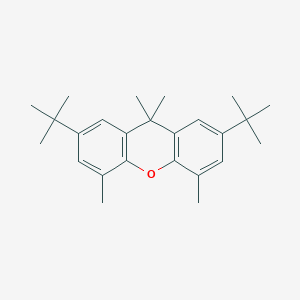
2,7-DI-Tert-butyl-4,5,9,9-tetramethyl-9H-xanthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-DI-Tert-butyl-4,5,9,9-tetramethyl-9H-xanthene is an organic compound known for its unique structure and properties. It is a derivative of xanthene, a tricyclic aromatic compound, and is characterized by the presence of tert-butyl and methyl groups at specific positions on the xanthene ring. This compound is often used as a building block in organic synthesis and has applications in various fields, including chemistry, biology, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-DI-Tert-butyl-4,5,9,9-tetramethyl-9H-xanthene typically involves the reaction of xanthene derivatives with tert-butyl and methyl substituents. One common method includes the use of 2,7-di-tert-butyl-9,9-dimethylxanthene as a precursor. This compound can be synthesized through a series of reactions, including alkylation and oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2,7-DI-Tert-butyl-4,5,9,9-tetramethyl-9H-xanthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
2,7-DI-Tert-butyl-4,5,9,9-tetramethyl-9H-xanthene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a fluorescent dye in various chemical reactions.
Biology: Employed in the labeling of proteins, lipids, and nucleic acids for imaging studies.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mécanisme D'action
The mechanism of action of 2,7-DI-Tert-butyl-4,5,9,9-tetramethyl-9H-xanthene involves its ability to interact with various molecular targets. The compound’s fluorescent properties arise from the conjugation of the xanthene ring system with the tert-butyl and methyl groups, allowing it to absorb light at specific wavelengths and emit light at longer wavelengths. This fluorescence is used in imaging and detection applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene
- 2,7-Di-tert-butyl-9,9-dimethylxanthene-4,5-dicarboxylic acid
- 9,9-Dimethylxanthene
Uniqueness
2,7-DI-Tert-butyl-4,5,9,9-tetramethyl-9H-xanthene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its high fluorescence and stability make it particularly valuable in scientific research and industrial applications .
Propriétés
Numéro CAS |
192378-98-6 |
|---|---|
Formule moléculaire |
C25H34O |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
2,7-ditert-butyl-4,5,9,9-tetramethylxanthene |
InChI |
InChI=1S/C25H34O/c1-15-11-17(23(3,4)5)13-19-21(15)26-22-16(2)12-18(24(6,7)8)14-20(22)25(19,9)10/h11-14H,1-10H3 |
Clé InChI |
TUAGIHSKYDZXDO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1OC3=C(C2(C)C)C=C(C=C3C)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3'-Carbonylbis[7-(ethylamino)-2H-1-benzopyran-2-one]](/img/structure/B12558790.png)
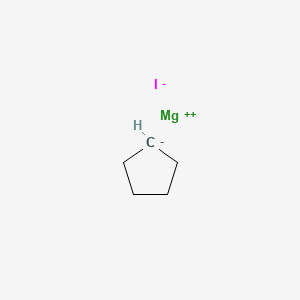
![S-[(4-Bromophenyl)methyl] prop-2-enethioate](/img/structure/B12558792.png)
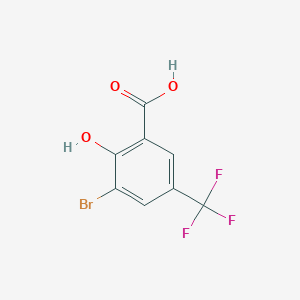
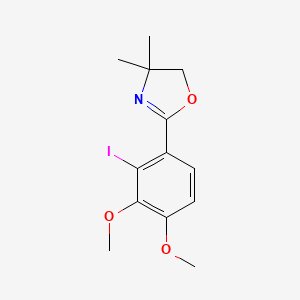

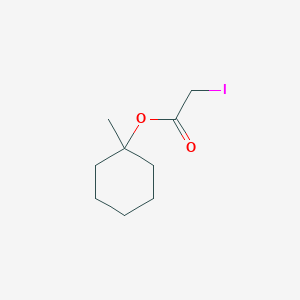
![Trimethyl[4-(tributylstannyl)buta-1,3-dien-1-YL]silane](/img/structure/B12558822.png)

![Methyl 3,4-dihydroxy-5-[(propan-2-yl)oxy]benzoate](/img/structure/B12558852.png)
![2-({[2-(Diphenylphosphanyl)phenyl]methoxy}methyl)pyridine](/img/structure/B12558859.png)
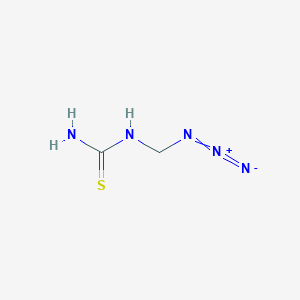
![N-{4-Hydroxy-3-[2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}acetamide](/img/structure/B12558870.png)
![2-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazine-1-carbothioamide](/img/structure/B12558871.png)
